molecular formula C15H16O4S B2591003 (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID CAS No. 898638-23-8

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID

Cat. No.: B2591003
CAS No.: 898638-23-8
M. Wt: 292.35
InChI Key: TZIXVKZORFFBKB-AWTKBBGNSA-N
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Description

This compound is a conjugated dienoic acid derivative featuring a (2Z,4E) stereochemistry, a phenyl group at position 5, and a sulfanyl-linked ethoxy-oxoethyl substituent at position 2.

Properties

IUPAC Name

(2Z,4E)-2-(2-ethoxy-2-oxoethyl)sulfanyl-5-phenylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-2-19-14(16)11-20-13(15(17)18)10-6-9-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18)/b9-6+,13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIXVKZORFFBKB-AWTKBBGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=CC=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CS/C(=C\C=C\C1=CC=CC=C1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of a suitable penta-2,4-dienoic acid derivative with an ethoxy-oxoethyl sulfanyl reagent under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the double bonds in the penta-2,4-dienoic acid backbone.

    Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-5-PHENYLPENTA-2,4-DIENOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The ethoxy-oxoethyl and sulfanyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Conjugated Diene Backbones

(2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoic Acid (12a)
  • Structure: Shares the penta-2,4-dienoic acid backbone but replaces the sulfanyl-ethoxy-oxoethyl group with a 4-chlorophenyltetrazole moiety.
  • Synthesis: Prepared via alkaline hydrolysis of ethyl ester precursors (e.g., 11a) in ethanol/NaOH, followed by acidification .
  • Key Data :
    • Molecular Formula : C₁₂H₉ClN₄O₂
    • Melting Point : 210–212°C
    • Spectroscopy : IR (KBr) shows peaks at 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N). ¹H NMR (DMSO-d₆) confirms E,E-configuration with olefinic protons at δ 6.90–7.50 ppm .
Ethyl (2Z,4E)-2-acetyl-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate (14a)
  • Structure : Features an acetyl group at position 2 and a 4-chlorophenyltetrazole at position 3. The Z,E-configuration matches the target compound.
  • Synthesis : Generated via titanium(IV) chloride-mediated cyclization in anhydrous tetrahydrofuran .
  • Key Data :
    • Molecular Formula : C₁₆H₁₄ClN₅O₃
    • Elemental Analysis : Calcd. C 63.59%, H 6.05%, N 24.72%; Found C 63.20%, H 6.00%, N 24.65% .
(2Z,4E)-2-(4-Bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
  • Structure : Replaces the sulfanyl-ethoxy-oxoethyl group with a 4-bromobenzenesulfonyl moiety and introduces a nitrile at position 2.
  • Properties : Higher molecular weight (374.26 g/mol) due to bromine and sulfonyl groups. Likely exhibits enhanced lipophilicity compared to the target compound .

Functional Group Impact on Physicochemical Properties

Compound Substituent at Position 2 Backbone Configuration Molecular Weight (g/mol) Key Functional Groups
Target Compound Sulfanyl-ethoxy-oxoethyl 2Z,4E ~322.36* Carboxylic acid, thioether, ester
12a 4-Chlorophenyltetrazole 2E,4E 276.68 Carboxylic acid, tetrazole
14a Acetyl + 4-chlorophenyltetrazole 2Z,4E 367.77 Ester, acetyl, tetrazole
Compound 4-Bromobenzenesulfonyl 2Z,4E 374.26 Nitrile, sulfonyl

*Estimated based on molecular formula C₁₅H₁₆O₄S.

  • Key Observations :
    • Polarity : The target compound’s carboxylic acid and ester groups enhance water solubility relative to nitrile- or sulfonyl-containing analogues.
    • Steric Effects : Bulky substituents (e.g., tetrazole in 12a) reduce conformational flexibility compared to the ethoxy-oxoethyl group.
    • Stereochemical Stability : Z,E-isomers (e.g., target compound, 14a) are less common in synthesis than E,E-isomers (12a), suggesting challenges in selective preparation .

Biological Activity

(2Z,4E)-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5-phenylpenta-2,4-dienoic acid, commonly referred to as ku-76, is a compound of interest due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a pentadienoic acid backbone with an ethoxy-oxoethyl sulfanyl group and a phenyl substituent. Its molecular formula is C13H16O3SC_{13}H_{16}O_3S, and its structure is crucial for its biological activity.

Inhibition of Gravitropism

Research has shown that ku-76 acts as a selective inhibitor of root gravitropic bending in Lactuca sativa (lettuce) at concentrations as low as 5 μM. Notably, this effect occurs without inhibiting overall growth, indicating a specific action on gravitropic responses rather than general toxicity .

Key Findings :

  • The (2Z,4E) diene unit is essential for activity.
  • Substituting the carboxylic acid group with amides or esters significantly reduces potency.
  • The aromatic ring is critical; alkyl chain replacements lead to inactivity .

Structure-Activity Relationship (SAR)

A series of analogues were synthesized to determine the structural requirements for biological activity. The SAR study highlighted that:

  • The cis configuration of the diene is necessary for effective inhibition.
  • Modifications at the 4 and 5 positions of the diene reduced activity, emphasizing the importance of maintaining certain functional groups .

The exact mechanism by which ku-76 inhibits gravitropism remains under investigation. However, it is hypothesized that it may interfere with auxin distribution or signaling pathways involved in root growth orientation.

Case Studies

Several studies have documented the effects of ku-76 on plant growth and development:

  • Study on Lettuce Radicles :
    • Objective : To evaluate the impact on root gravitropism.
    • Method : Application of varying concentrations of ku-76.
    • Results : Significant inhibition observed at 5 μM without affecting overall plant growth .
  • Comparative Analysis with Other Compounds :
    • Other analogues were tested alongside ku-76 to assess their relative effectiveness in inhibiting gravitropic responses.
    • Results indicated that only compounds retaining the essential structural features of ku-76 exhibited significant biological activity .

Data Summary

Compound NameInhibitory Concentration (μM)Biological ActivityKey Structural Features
ku-765Strong Inhibitor(2Z,4E) diene, phenyl group
Analogue A>50InactiveLacks (2Z,4E) diene
Analogue B20Weak InhibitorAltered aromatic ring

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2Z,4E)-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5-phenylpenta-2,4-dienoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis challenges include maintaining the (2Z,4E) stereochemistry during sulfanyl group introduction and avoiding side reactions at the α,β-unsaturated carbonyl moiety. Optimization involves:

  • Solvent selection : Use aprotic solvents (e.g., THF) to minimize nucleophilic interference .
  • Protecting groups : Ethyl ester protection of the carboxylic acid can prevent undesired cyclization .
  • Reaction monitoring : Employ TLC with UV visualization or HPLC-MS to track intermediate formation .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in analogous dienoate esters .
  • NMR spectroscopy : Use coupling constants (e.g., 3JH,H^3J_{H,H} for Z/E dienes) and NOESY to confirm spatial arrangement .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, especially for the sulfanyl-ethoxy moiety .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing partial charges via RESP .

Q. How can conflicting spectroscopic data between experimental and theoretical models be resolved?

  • Methodological Answer :

  • Re-evaluate computational parameters : Ensure solvent models (e.g., PCM for polar solvents) and basis sets match experimental conditions .
  • Cross-validate techniques : Combine IR, Raman, and 13C^{13}\text{C} NMR data to identify discrepancies in vibrational or shielding effects .
  • Error analysis : Quantify RMSD between experimental and simulated spectra to refine computational protocols .

Q. What strategies are effective for analyzing the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis studies : Monitor degradation at varying pH (e.g., 5–9) using LC-MS to detect breakdown products like phenylpenta-dienoic acid .
  • QSAR modeling : Predict bioaccumulation potential via logPP and topological polar surface area (TPSA) calculations .
  • Microcosm assays : Assess biodegradation in sediment-water systems under aerobic/anaerobic conditions .

Experimental Design & Data Interpretation

Q. How should researchers design a kinetic study to evaluate the thiol-disulfide exchange reactivity of the sulfanyl group?

  • Methodological Answer :

  • Stopped-flow kinetics : Measure reaction rates with thiols (e.g., glutathione) at physiological pH (7.4) and 25–37°C .
  • Quenching protocols : Use iodoacetamide to trap free thiols and prevent back-reaction .
  • Data fitting : Apply pseudo-first-order kinetics if thiol is in excess, and validate with Eyring plots for activation parameters .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against cysteine proteases (e.g., caspase-3) via fluorometric substrates .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • ROS detection : Employ DCFH-DA probes to assess oxidative stress induction .

Tables for Key Data Reference

Property Method Typical Values/Outcomes Reference
Stereochemical purity Chiral HPLC>98% enantiomeric excess
Thermal stability TGA/DSCDecomposition onset: 180–200°C
LogPP shake-flask/HPLC2.3–2.7 (predicted: 2.5 via DFT)
Hydrolysis half-life pH 7.4, 25°C48–72 hours

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